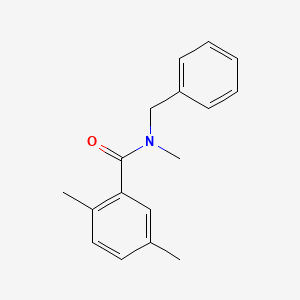

N-benzyl-N,2,5-trimethylbenzamide

Description

N-Benzyl-N,2,5-trimethylbenzamide is a benzamide derivative characterized by a benzamide core substituted with a benzyl group on the nitrogen atom and methyl groups at the 2- and 5-positions of the benzene ring. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was synthesized using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, followed by characterization via NMR, IR, and X-ray crystallography. Such methods are likely applicable to this compound.

However, its specific biological or catalytic roles require further investigation.

Properties

IUPAC Name |

N-benzyl-N,2,5-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-9-10-14(2)16(11-13)17(19)18(3)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVOFOXGHVFGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)N(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,2,5-trimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,2,5-trimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-benzyl-N,2,5-trimethylbenzylamine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-benzyl-N,2,5-trimethylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N,2,5-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

N-Benzyl-N,2,5-trimethylbenzamide belongs to a broader class of substituted benzamides. Key structural analogs include:

Key Differences :

- Substituent Position: The 2,5-dimethyl substitution on the benzene ring in this compound contrasts with analogs like 2-Amino-N-(3,5-dimethylphenyl)benzamide, which has methyl groups at the 3,5-positions.

- N-Substituent: The N-benzyl group in the target compound differs from the amino or hydroxy-alkyl groups in analogs (). The benzyl group may enhance lipophilicity, influencing membrane permeability in drug design.

Physicochemical Properties

- Solubility: The N-benzyl group increases hydrophobicity compared to analogs with polar substituents (e.g., hydroxy or amino groups) ().

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-N,2,5-trimethylbenzamide?

Methodological Answer: The synthesis typically involves coupling 2,5-dimethylbenzoic acid derivatives with benzylamine precursors. A validated approach includes:

- Step 1: Activation of the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst (commonly used in benzamide syntheses) .

- Step 2: Reaction with N-benzylamine under controlled conditions (e.g., CH₂Cl₂, room temperature) to form the amide bond.

- Step 3: Purification via HPLC or column chromatography, achieving yields >70% in optimized protocols .

Key Data:

- Yield: 62–74% (depending on substituents and purification methods) .

- Critical reagents: DCC, DMAP, and anhydrous solvents to minimize side reactions.

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- 1H NMR: Expect peaks for aromatic protons (δ 6.8–7.3 ppm), methyl groups (δ 2.1–2.5 ppm), and benzyl CH₂ (δ 4.5–4.8 ppm). For example, in a related compound (N-methoxy-N,3,5-trimethylbenzamide), methyl groups appear at δ 2.33 ppm .

- ESI-MS: Molecular ion peaks (e.g., m/z 194.1190 [M+H]+ for C₁₁H₁₅NO₂ analogs) confirm molecular weight .

- X-ray Crystallography: Resolves ambiguities in stereochemistry; for example, crystal structures of similar benzamides show planar amide linkages and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies between NMR-derived structures and crystallographic data require:

- Density Functional Theory (DFT) Calculations: Compare experimental NMR shifts with computed values to validate proposed conformers.

- Variable-Temperature NMR: Identify dynamic effects (e.g., rotameric equilibria) that may obscure peak splitting .

- Supplementary Techniques: Use IR spectroscopy to confirm amide C=O stretching (~1650 cm⁻¹) and NOESY to probe spatial proximity of substituents .

Case Study:

In 2-amino-N,3,5-trimethylbenzamide, X-ray data resolved ambiguities in methyl group orientation that NMR alone could not .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

Methodological Answer:

- Substituent Variation: Modify benzyl or methyl groups to assess impacts on bioactivity. For example, trifluoromethyl analogs show enhanced lipophilicity and target binding .

- In Silico Modeling: Docking studies (e.g., AutoDock Vina) predict interactions with biological targets like enzymes or receptors.

- Biological Assays: Test analogs in dose-response experiments (e.g., IC₅₀ for antimicrobial activity). A benzoxazepin-8-yl derivative exhibited IC₅₀ = 15 µM in kinase inhibition assays .

Q. How to design experiments for assessing in vitro biological activity (e.g., anti-inflammatory or antimicrobial)?

Methodological Answer:

- Cell-Based Assays:

- Controls: Include positive controls (e.g., dexamethasone for inflammation) and vehicle controls (DMSO <0.1%).

- Dose-Response Curves: Generate sigmoidal plots to calculate EC₅₀/IC₅₀ values (GraphPad Prism software).

Critical Note: Ensure compound solubility in assay media (e.g., use PEG-400 or cyclodextrin derivatives) to avoid false negatives .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results across studies?

Methodological Answer:

- Reproducibility Checks: Validate protocols (e.g., cell passage number, serum batch) and compound purity (HPLC ≥95%).

- Metabolic Stability Testing: Use liver microsomes to assess if rapid degradation explains activity loss .

- Orthogonal Assays: Confirm hits with alternative methods (e.g., fluorescence polarization alongside enzymatic assays) .

Example: A benzoxazepine analog showed variable IC₅₀ values due to differences in cell line viability assays vs. enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.